2-Methyl-4-n-propoxyphenethyl alcohol
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Overview
Description
2-Methyl-4-n-propoxyphenethyl alcohol is an organic compound that belongs to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the second position and a propoxy group at the fourth position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-n-propoxyphenethyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2-methyl-4-n-propoxybenzyl chloride with magnesium in the presence of dry ether to form the Grignard reagent, which is then reacted with formaldehyde to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2-methyl-4-n-propoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (H2SO4).
Major Products
Oxidation: 2-Methyl-4-n-propoxybenzaldehyde, 2-Methyl-4-n-propoxybenzoic acid.
Reduction: 2-Methyl-4-n-propoxyphenethyl alkane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-4-n-propoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring and substituents can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-ethoxyphenethyl alcohol: Similar structure with an ethoxy group instead of a propoxy group.
2-Methyl-4-methoxyphenethyl alcohol: Contains a methoxy group instead of a propoxy group.
4-n-Propoxyphenethyl alcohol: Lacks the methyl group at the second position.
Uniqueness
2-Methyl-4-n-propoxyphenethyl alcohol is unique due to the combination of its methyl and propoxy substituents, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methyl-4-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-14-12-5-4-11(6-7-13)10(2)9-12/h4-5,9,13H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKUVCDRUKRIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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